molecular formula C5H8N2O5 B1670246 Dencichin CAS No. 5302-45-4

Dencichin

Cat. No. B1670246
CAS RN: 5302-45-4
M. Wt: 176.13 g/mol
InChI Key: NEEQFPMRODQIKX-UHFFFAOYSA-N
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Description

Dencichin, also known as N (3)-oxalyl-L-2,3-diaminopropionic acid, is an N (beta)-acyl-L-2,3-diaminopropionic acid in which the acyl group is oxalyl . It is functionally related to a propionic acid . Dencichin is a non-protein amino acid originally extracted from Panax notoginseng .


Molecular Structure Analysis

The molecular formula of Dencichin is C5H8N2O5 . Its average mass is 176.127 Da and its monoisotopic mass is 176.043320 Da .


Chemical Reactions Analysis

Dencichin has been found to increase HRE expression . It has intermolecular interactions with PHD-2 .


Physical And Chemical Properties Analysis

Dencichin is a colorless crystal, soluble in methanol, ethanol, DMSO, and other organic solvents . It is derived from the dried root of Panax notoginseng .

Scientific Research Applications

Hemostatic Agent and Neurotoxic Effects

  • Dencichine is a notable hemostatic agent found in traditional Chinese medicinal herbs like Panax notoginseng, and also identified as a neurotoxic agent in certain seeds (Xie et al., 2007) (Xie et al., 2007).

Analytical Methods for Dencichine Detection

  • Advanced analytical methods have been developed for the quantitative determination of dencichine in various medicinal plants and their products, enhancing the accuracy of dencichine measurement in complex biological matrices (Zhang et al., 2006) (Zhang et al., 2006).

Hemostatic Mechanism in Platelets

  • Dencichine has been shown to influence hemostasis by affecting platelet functions and coagulation indices, suggesting its potential therapeutic role in hemorrhage management (Huang et al., 2014) (Huang et al., 2014).

Role in Oxidative Stress and Diabetes-Related Renal Injury

  • Studies indicate that dencichine could ameliorate renal injury in diabetic rats by influencing oxidative stress and apoptosis pathways, hinting at its potential application in diabetic nephropathy treatment (Huang et al., 2020) (Huang et al., 2020).

Impact on Bone Health and Osteoclastogenesis

  • Research has explored dencichine's effect on osteoclastogenesis, indicating its potential in treating bone loss diseases such as osteoporosis and rheumatoid arthritis (Cang et al., 2021) (Cang et al., 2021).

Therapeutic Applications in Thrombocytopenia

  • Dencichine has been investigated for its role in thrombopoiesis, showing potential as a therapeutic agent in treating chemotherapy-induced thrombocytopenia (Ding et al., 2018) (Ding et al., 2018).

Transdermal Delivery Systems for Dencichine

  • Novel microemulsion systems have been developed for the topical delivery of dencichine, enhancing its pharmacological effectiveness through improved skin permeation (Wang et al., 2018) (Wang et al., 2018).

Safety And Hazards

Dencichin may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The Dencichin Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This demonstrates an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 . The upward trend in adopting technology to enhance both product quality and efficiency is notable in this market .

properties

IUPAC Name

(2S)-2-amino-3-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQFPMRODQIKX-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967517
Record name 3-(Oxaloamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dencichin

CAS RN

5302-45-4
Record name Dencichine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5302-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dencichin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Oxaloamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENCICHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8VT5BZ48B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
CZ Wang, E McEntee, S Wicks, JA Wu… - Journal of Natural …, 2006 - Springer
… Dencichin was identified as the active compound in notoginseng in this regard [44]. Notoginseng can also decrease blood pressure, improve blood supply, and protect against shock [34…
Number of citations: 198 link.springer.com
EFSA Panel on Nutrition, Novel Foods and Food … - EFSA …, 2020 - Wiley Online Library
… of 350 mg NF/day, and assuming an l-dencichin concentration at the LOQ (ie 0.17%) in the P. … to about 0.3 mg l-dencichin/day. The Panel considers l-dencichin in the NF unlikely to be of …
Number of citations: 8 efsa.onlinelibrary.wiley.com
Y Zhang, Y Huang, D Dou - 2023 - researchsquare.com
… to be GABA and dencichin. The total … dencichin and GABA showed a decreasing trend with the increase in the number of cycles of steaming and sun-drying; the content of dencichin …
Number of citations: 0 www.researchsquare.com
L Jie, Q Pengcheng, H Qiaoyan, B Linlin… - European journal of …, 2017 - Elsevier
Diabetic nephropathy (DN), a common complication associated with both type I and type II diabetes mellitus (DM), is a major cause of chronic nephropathy and a common cause of end-…
Number of citations: 38 www.sciencedirect.com
EP on Nutrition, N Foods, FA NDA, D Turck… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
… of 350 mg NF/day, and assuming an l‐dencichin concentration at the LOQ (ie 0.17%) in the P… to about 0.3 mg l‐dencichin/day. The Panel considers l‐dencichin in the NF unlikely to be of …
Number of citations: 3 www.ncbi.nlm.nih.gov
F Ma, J Chen, X Wu, Q Zhou, S Sun - Journal of Molecular Structure, 2016 - Elsevier
The herbal material of Notoginseng (the root of Panax notoginseng) is sold by “Tou” (the number of Notoginseng in every 500 g) to distinguish the grade. Normally the better quality, the …
Number of citations: 38 www.sciencedirect.com
W Ji, H Xie, J Zhou, X Wang, X Ma, L Huang - Journal of Chromatography B, 2016 - Elsevier
Specific molecularly imprinted polymers for dencichine were developed for the first time in this study by the bulk polymerization using phenylpyruvic acid and dl-tyrosine as multi-…
Number of citations: 34 www.sciencedirect.com
Y Lian, M Zhu, B Yang, X Wang… - Chinese …, 2022 - cmjournal.biomedcentral.com
… The neurotoxic component of dencichin in ginseng was significantly reduced after high temperature processing, thereby reducing the toxic and side effects [16]. Some studies had …
Number of citations: 2 cmjournal.biomedcentral.com
F Lambein, YH Kuo - CCDN NEWS, 2013 - biblio.ugent.be
… ascribed to its Dencichin (ODAP) content. Some of the attributes of ODAP (Dencichin) are … Some therapeutic applications of ODAP/Dencichin that have been patented very recently are a…
Number of citations: 9 biblio.ugent.be
J Dezhuang, Z Cong, W Zhihua - Chinese Traditional Patent Medicine, 1998
Number of citations: 4

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